2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,4,5-trichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 2,4,5-trichlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aldehyde reacts with formamide and phosphorus oxychloride to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trichlorophenyl group can enhance binding affinity and specificity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
- 2-(2,5-Dichlorophenyl)pyrimidine-5-carboxylic acid
- 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H5Cl3N2O2 |
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Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-2-9(14)8(13)1-6(7)10-15-3-5(4-16-10)11(17)18/h1-4H,(H,17,18) |
InChI Key |
FYVNHJPEWUTPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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